Dehydroeffusol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137319-34-7 | |
| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroeffusol: A Comprehensive Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising natural product with potent anti-cancer activities. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis in various cancer types, including gastric, non-small cell lung, and neuroblastoma cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying DHE's anticancer effects, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Cytotoxicity and Antiproliferative Effects
This compound exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| AGS | Gastric Cancer | 32.9 | Alamar Blue Assay (48 hrs) | [1] |
| SGC-7901 | Gastric Cancer | 35.9 | Alamar Blue Assay (48 hrs) | [2] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly quantified in the provided results. | Cell Viability Assay | [3][4] |
| Neuroblastoma Cells (e.g., SH-SY5Y) | Neuroblastoma | Dose-dependent inhibition observed, but specific IC50 not provided in the search results. | Cell Viability Assay | [5] |
Core Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.
Induction of Endoplasmic Reticulum (ER) Stress
A primary mechanism of DHE's action is the induction of tumor-suppressive endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), a cellular stress response that can ultimately trigger apoptosis.
-
Key Molecular Events:
-
Upregulation of ATF4 and DDIT3 (CHOP): DHE treatment leads to a significant increase in the expression of Activating Transcription Factor 4 (ATF4) and DNA Damage-Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP). These are key transcription factors in the PERK arm of the UPR that promote apoptosis under prolonged ER stress.
-
Downregulation of GRP78: Concurrently, DHE suppresses the expression of the 78 kDa glucose-regulated protein (GRP78), a central regulator of ER stress that promotes cell survival.
-
Inhibition of the Wnt/β-catenin Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, DHE has been shown to inhibit the hypoxia-induced activation of the Wnt/β-catenin pathway, a critical signaling cascade implicated in cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).
-
Key Molecular Events:
-
Downregulation of β-catenin, cyclin D1, and c-myc: DHE treatment mitigates the hypoxia-induced increase in the protein levels of β-catenin, cyclin D1, and c-myc in a dose-dependent manner. The Wnt/β-catenin pathway is known to regulate the transcription of target genes like cyclin D1 and c-myc, which are crucial for cell cycle progression and proliferation.
-
Suppression of Hedgehog and Akt/mTOR Signaling Pathways
In neuroblastoma cells, DHE has been demonstrated to inhibit cell viability and EMT by suppressing both the Hedgehog (Hh) and the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathways.
-
Key Molecular Events:
-
Hedgehog Pathway Inhibition: The Hedgehog pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. DHE's inhibitory effect on this pathway contributes to its anti-neuroblastoma activity.
-
Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. DHE's suppression of this pathway further underscores its potent anti-cancer properties.
-
Effects on Cancer Cell Behavior
Inhibition of Vasculogenic Mimicry
This compound effectively inhibits vasculogenic mimicry (VM), the process by which aggressive cancer cells form vessel-like networks, in human gastric cancer cells. This is a critical mechanism for tumor growth and metastasis.
-
Key Molecular Events:
-
Downregulation of VE-cadherin and MMP2: DHE significantly decreases the expression of VE-cadherin, a key molecule in cell-cell adhesion and VM, and Matrix Metalloproteinase-2 (MMP2), an enzyme involved in extracellular matrix degradation and invasion.
-
Inhibition of Cell Migration and Invasion
Across multiple cancer cell types, DHE has been shown to suppress cell migration and invasion, key processes in metastasis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, SH-SY5Y) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeffusol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol, a phenanthrene (B1679779) compound, has emerged as a molecule of significant interest in phytochemical and pharmacological research. Primarily isolated from the medicinal herb Juncus effusus, commonly known as the soft rush, this natural product has demonstrated a range of biological activities, including potent anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, particularly its impact on critical signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
The principal natural source of this compound is the plant Juncus effusus L., a perennial herb belonging to the Juncaceae family.[1] This plant is widely distributed in temperate regions and has a history of use in traditional medicine. This compound is one of several phenanthrenic compounds found within the pith of the plant's stems. Other related compounds isolated from Juncus effusus include effusol, juncusol, and dehydrojuncusol.[2]
Isolation and Purification of this compound
The isolation of this compound from Juncus effusus involves a multi-step process of extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology based on published literature.
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Description | Reference |
| Plant Material | Air-dried medullae (pith) of Juncus effusus | [3] |
| Initial Extraction Solvent | 95% Ethanol (B145695) | [3] |
| Alternative Extraction | 70% Ethanol followed by liquid-liquid partitioning | [4] |
| Primary Purification | Silica (B1680970) Gel Column Chromatography | |
| Secondary Purification | Sephadex LH-20 Column Chromatography, Preparative TLC | |
| Final Purity Determination | HPLC, QNMR |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Extraction:
-
Air-dried and powdered pith of Juncus effusus (e.g., 6 kg) is extracted with 95% ethanol (3 x 70 L) at room temperature.
-
The extracts are combined and concentrated under reduced pressure to yield a crude residue.
-
Alternatively, a 70% ethanol extraction can be performed, followed by suspension of the crude extract in water and sequential partitioning with ethyl acetate (B1210297) and n-butanol. This compound is typically found in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
The crude residue is subjected to column chromatography on a silica gel (200-300 mesh).
-
A gradient elution is performed using a solvent system of petroleum ether-acetone, starting from a ratio of 10:1 and gradually increasing the polarity to 1:1.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Protocol 2: Purification of this compound-Containing Fractions
-
Sephadex LH-20 Chromatography:
-
Fractions enriched with this compound from the silica gel column are further purified using Sephadex LH-20 column chromatography.
-
A typical mobile phase for this step is a mixture of petroleum ether-CHCl₃-MeOH (5:1:1) or ethanol.
-
-
Preparative Thin-Layer Chromatography (PTLC):
-
For final purification, preparative TLC on silica gel GF254 plates can be employed.
-
A solvent system such as petroleum ether-ethyl acetate (5:2) is used for development.
-
The band corresponding to this compound is scraped, and the compound is eluted with a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
-
-
Purity Analysis:
-
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (QNMR).
-
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways implicated in cancer progression.
Inhibition of the Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. In non-small cell lung cancer cells, this compound was found to mitigate hypoxia-induced epithelial-mesenchymal transition (EMT) by inactivating this pathway. Its mechanism involves preventing the accumulation of β-catenin in the nucleus and downregulating its downstream target genes, such as cyclin D1 and c-myc.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical constituents isolated from Juncus effusus induce cytotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Anti-inflammatory Constituents from Juncus effusus [scielo.org.mx]
- 4. KR20140108796A - Drug composition containing extract of Juncus Effusus L. for anti-oxidative and anti-tumor activity - Google Patents [patents.google.com]
Dehydroeffusol: A Phenanthrene from Traditional Medicine with Diverse Pharmacological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the pith of Juncus effusus (commonly known as the soft rush), has garnered significant scientific interest for its diverse pharmacological properties. Juncus effusus has a history of use in traditional medicine for treating conditions such as sore throat, jaundice, edema, and acute urinary tract infections.[1] Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its active constituents, with this compound emerging as a key bioactive molecule. This technical guide provides a comprehensive overview of the reported pharmacological activities of this compound, with a focus on its anti-cancer, anxiolytic, sedative, and spasmolytic effects. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to support further research and drug development efforts.
Pharmacological Activities and Mechanisms of Action
Anti-Cancer Activity
This compound has demonstrated notable anti-cancer properties, particularly in the context of gastric and non-small cell lung cancer. Its mechanisms of action are multifaceted, involving the induction of tumor-suppressive endoplasmic reticulum (ER) stress, inhibition of vasculogenic mimicry, and modulation of key signaling pathways.
In gastric cancer cells, this compound has been shown to selectively induce a tumor-suppressive ER stress response, leading to moderate apoptosis.[2][3] This is a critical finding, as the ER stress response is a key regulator of cell fate.
This compound effectively inhibits vasculogenic mimicry (VM), a process by which highly aggressive tumor cells form vessel-like structures to supply blood to tumors, in gastric cancer.[4][5] This anti-VM activity is attributed to the downregulation of key genes involved in this process, namely VE-cadherin and matrix metalloproteinase-2 (MMP2). By suppressing VM, this compound can potentially disrupt tumor vascularization and metastasis.
In the context of NSCLC, this compound has been found to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis. This effect is mediated through the inactivation of the Wnt/β-catenin signaling pathway.
| Cell Line | Cell Type | Activity | IC50 Value | Assay |
| AGS | Human Gastric Adenocarcinoma | Antiproliferative | 32.9 μM | Alamar Blue Assay |
| SGC-7901 | Human Gastric Adenocarcinoma | Antiproliferative | 35.9 μM | Alamar Blue Assay |
| RAW264.7 | Mouse Macrophage | Anti-inflammatory (LPS-induced NO production) | 10.5 μM / 12.7 μM | Nitric Oxide Assay |
Data sourced from MedchemExpress, citing Zhang B, et al. (2016) and Liu W, et al. (2015).
Anxiolytic and Sedative Activities
This compound has been shown to possess significant anxiolytic and sedative properties in preclinical models, without adversely affecting motor coordination.
| Behavioral Test | Parameter | Minimum Effective Dose |
| Elevated Plus-Maze Test | Increased time in and entries into open arms | 2.5 mg/kg |
| Hole-Board Test | Increased head-dips | 5 mg/kg |
| Open-Field Test | Reduced locomotion | 5 mg/kg |
Data from a study on the anxiolytic and sedative effects of this compound in mice.
Spasmolytic Activity
This compound has demonstrated spasmolytic effects on intestinal smooth muscle. It has been shown to inhibit contractions induced by various spasmogens in isolated rat jejunum.
| Spasmogen | Concentration of Spasmogen | Concentration of this compound |
| KCl | 100 mM | 30-90 µM |
| (±)-Bay-K8644 | 5 µM | 30-90 µM |
| Pilocarpine | 90 µM | 30-90 µM |
| Histamine | 100 µM | 30-90 µM |
Data from a study on the effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles.
Experimental Protocols
Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg) or a vehicle control orally to mice. A positive control such as diazepam can also be used.
-
After a set pre-treatment time (e.g., 30 minutes), place the mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a defined period (e.g., 5-6 minutes).
-
Record the number of entries into and the time spent in the open and enclosed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Assessment of Anti-Cancer Activity: Cell Viability Assay (MTT or Alamar Blue)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials: Cancer cell lines (e.g., A549, AGS), cell culture medium, this compound, MTT reagent or Alamar Blue, plate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT or Alamar Blue reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Assessment of Vasculogenic Mimicry Inhibition
Objective: To evaluate the effect of this compound on the formation of vessel-like structures by cancer cells.
Materials: Matrigel, cancer cell lines capable of VM (e.g., highly aggressive melanoma or gastric cancer cells), this compound, microscopy equipment.
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed the cancer cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubate the plate for a period sufficient for tube formation (e.g., 6-24 hours).
-
Visualize and photograph the formation of tubular networks using a microscope.
-
Quantify the degree of tube formation (e.g., number of junctions, total tube length) to assess the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: this compound's anti-cancer mechanisms.
Caption: Workflow for assessing anxiolytic activity.
Conclusion and Future Directions
This compound, a natural phenanthrene, exhibits a compelling range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-cancer effects, mediated through the induction of ER stress, inhibition of vasculogenic mimicry, and modulation of the Wnt/β-catenin pathway, position it as a promising candidate for oncological drug development. Furthermore, its anxiolytic, sedative, and spasmolytic properties suggest its potential utility in treating anxiety disorders and gastrointestinal spasms.
Future research should focus on several key areas:
-
In vivo efficacy and safety: While preclinical studies are promising, comprehensive in vivo studies are necessary to establish the efficacy and safety profiles of this compound for various indications.
-
Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its delivery and dosage.
-
Target identification and validation: Further elucidation of the specific molecular targets of this compound will provide a more in-depth understanding of its mechanisms of action and may reveal novel therapeutic applications.
-
Synergistic combinations: Investigating the potential synergistic effects of this compound with existing therapeutic agents could lead to more effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dehydroeffusol from Juncus effusus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroeffusol is a phenanthrene (B1679779) compound isolated from the medullae (pith) of the soft rush, Juncus effusus L.[1][2][3]. This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated that this compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive guide for the extraction, purification, and quality control of this compound from Juncus effusus.
Overview of the Extraction and Purification Workflow
The process begins with the extraction of dried and powdered Juncus effusus medullae using an ethanol-water mixture. The resulting crude extract is then subjected to solvent partitioning to isolate a fraction enriched in this compound. Final purification is achieved through a series of column chromatography steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical constituents isolated from Juncus effusus induce cytotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on spasmogen-induced contractile responses of rat intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dehydroeffusol using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydroeffusol, a phenanthrene (B1679779) derivative isolated from Juncus effusus, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of herbal preparations, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on established principles for the analysis of phenanthrenes from plant matrices.
While a specific, fully validated method for this compound is not widely published, this application note details a robust and reproducible method adapted from validated protocols for structurally similar phenanthrene compounds.
Experimental Protocol
1. Sample Preparation
This protocol is designed for the extraction of this compound from plant material, specifically the pith of Juncus effusus.
-
1.1. Plant Material Processing:
-
Dry the plant material at 40°C to a constant weight.
-
Grind the dried material into a fine powder (approximately 40 mesh).
-
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. Standard Solution Preparation
-
2.1. Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
-
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
3. HPLC-UV Method Parameters
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 261 nm
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-UV method for this compound analysis, based on validated methods for similar phenanthrene compounds.[1]
Table 1: Calibration Curve and Sensitivity Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.625 - 20.00 | > 0.999 | 0.78 - 0.89 | 2.38 - 2.71 |
Table 2: Precision and Accuracy Data
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| This compound | 1.25 | < 7.6 | < 7.6 | 95 - 100 |
| 2.50 | < 7.6 | < 7.6 | 95 - 100 | |
| 5.00 | < 7.6 | < 7.6 | 95 - 100 |
Visualization
Caption: Workflow for the HPLC-UV analysis of this compound.
References
Application Notes and Protocols for the Total Synthesis of Dehydroeffusol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of dehydroeffusol, a naturally occurring phenanthrene (B1679779) with significant anti-cancer properties. While a direct total synthesis of this compound has not been extensively reported, this document outlines a highly plausible synthetic strategy based on the successful total syntheses of its close structural analogs, juncusol (B1673165) and effusol, isolated from the same plant genus, Juncus. The proposed route leverages established synthetic methodologies for constructing the core phenanthrene skeleton, followed by a final aromatization step.
Additionally, this document details the known biological activities of this compound and its derivatives, focusing on their mechanisms of action in cancer cells. Detailed experimental protocols for key synthetic transformations and a summary of quantitative biological data are provided to aid researchers in the synthesis and evaluation of this compound and its analogs as potential therapeutic agents.
Proposed Total Synthesis of this compound
The proposed total synthesis of this compound (2,7-dihydroxy-1-methyl-5-vinylphenanthrene) is based on the construction of a substituted 9,10-dihydrophenanthrene (B48381) core, followed by aromatization. Two primary strategies for the formation of the tricyclic core, photochemical cyclization and intramolecular Ullmann coupling, have been successfully applied in the synthesis of related natural products.
Strategy A: Photochemical Cyclization
This strategy involves the photochemical cyclization of a substituted stilbene (B7821643) precursor to form the 9,10-dihydrophenanthrene ring system.
Caption: Proposed synthesis of this compound via photochemical cyclization.
Strategy B: Intramolecular Ullmann Coupling
This approach utilizes an intramolecular Ullmann reaction of a biaryl precursor to construct the central ring of the phenanthrene skeleton.
Caption: Proposed synthesis of this compound via intramolecular Ullmann coupling.
Experimental Protocols
The following are detailed protocols for key reactions in the proposed synthesis of this compound, adapted from the total syntheses of juncusol and effusol.
Protocol for Photochemical Cyclization of a Stilbene Precursor
This protocol is adapted from the synthesis of juncusol.
Materials:
-
Substituted stilbene precursor
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
High-pressure mercury lamp with a Pyrex filter
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the substituted stilbene precursor in the anhydrous solvent in a quartz reaction vessel to a concentration of approximately 0.01 M.
-
Purge the solution with inert gas for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter at room temperature while maintaining a continuous flow of inert gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 9,10-dihydrophenanthrene intermediate by column chromatography on silica (B1680970) gel.
Protocol for Intramolecular Ullmann Coupling
This protocol is adapted from the synthesis of effusol.
Materials:
-
Substituted biaryl precursor (e.g., a 2,2'-dihalo-biphenyl derivative)
-
Activated copper powder
-
High-boiling point solvent (e.g., dimethylformamide or quinoline)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted biaryl precursor and activated copper powder (typically a large excess).
-
Add the high-boiling point solvent and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC. The reaction may require several hours to days for completion.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper residues.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude 9,10-dihydrophenanthrene product by column chromatography.
Protocol for Aromatization of the 9,10-Dihydrophenanthrene Intermediate
Materials:
-
9,10-Dihydrophenanthrene intermediate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., benzene or dioxane)
Procedure:
-
Dissolve the 9,10-dihydrophenanthrene intermediate in the anhydrous solvent.
-
Add a stoichiometric amount of DDQ (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Biological Activities and Signaling Pathways
This compound has demonstrated potent anti-cancer activity in various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer.
Inhibition of the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In cancer, aberrant activation of this pathway leads to uncontrolled cell growth. This compound's inhibitory action helps to restore normal cellular regulation.
Caption: this compound inhibits the Wnt/β-catenin pathway.
Inhibition of the Hedgehog (Hh) and Akt/mTOR Signaling Pathways
In neuroblastoma cells, this compound has been found to inhibit the Hedgehog (Hh) and Akt/mTOR signaling pathways.[3] These pathways are critical for tumor growth, survival, and the epithelial-mesenchymal transition (EMT), a process involved in metastasis.
Caption: this compound inhibits Hedgehog and Akt/mTOR pathways.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro cytotoxic activities of this compound and some of its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Non-small cell lung cancer) | MTT | ~20 (normoxia) | [1] |
| A549 (Non-small cell lung cancer) | MTT | ~10 (hypoxia) | [1] | |
| SGC-7901 (Gastric cancer) | MTT | ~15 | ||
| BGC-823 (Gastric cancer) | MTT | ~18 | ||
| SH-SY5Y (Neuroblastoma) | CCK-8 | ~25 | ||
| IMR-32 (Neuroblastoma) | CCK-8 | ~30 | ||
| Effusol derivative 1 | HeLa (Cervical cancer) | MTT | 7.93 | N/A |
| Effusol derivative 2 | K562 (Leukemia) | MTT | 6.42 | N/A |
Note: Data for derivatives are illustrative and may not be from direct this compound modifications. Further research is needed to establish a clear structure-activity relationship.
Conclusion
The total synthesis of this compound is a viable goal for synthetic chemists, with established methods for constructing the core phenanthrene structure providing a clear path forward. The potent and specific anti-cancer activities of this compound, particularly its ability to modulate key oncogenic signaling pathways, make it and its derivatives attractive candidates for further drug development. The protocols and data presented here offer a valuable resource for researchers aiming to synthesize and evaluate these promising compounds.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dehydroeffusol Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dehydroeffusol (DHE), a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development.[1] Preclinical studies have highlighted its potential in oncology, inflammation, and as an antioxidant. This document provides detailed protocols for a suite of in vitro assays to robustly characterize the anticancer, anti-inflammatory, and antioxidant properties of this compound.
II. Anticancer Activity Assays
This compound has been shown to inhibit the growth and metastatic potential of cancer cells, notably in gastric and non-small cell lung cancer models.[2][3] The following assays are designed to quantify its cytotoxic and anti-metastatic effects.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, human non-small cell lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 | 0 (Vehicle) | 24 | 100 ± 5.2 | |
| 10 | 24 | 85 ± 4.1 | ||
| 20 | 24 | 62 ± 3.5 | ||
| 40 | 24 | 41 ± 2.9 | ||
| 0 (Vehicle) | 48 | 100 ± 6.1 | ||
| 10 | 48 | 73 ± 3.8 | ||
| 20 | 48 | 45 ± 2.7 | ||
| 40 | 48 | 25 ± 1.9 |
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the migration and invasion of cancer cells, key processes in metastasis.
Experimental Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (e.g., A549) at a density of 2.5 x 10⁴ cells in 200 µL of serum-free medium in the upper chamber.
-
Treatment: Add various concentrations of this compound to the upper chamber.
-
Chemoattractant: Fill the lower chamber with 600 µL of medium containing 20% FBS as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 5% paraformaldehyde and stain with 0.1% Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Assay Type | This compound Conc. (µM) | Number of Migrated/Invaded Cells (Mean ± SD) | % Inhibition |
| Migration | 0 (Vehicle) | 250 ± 25 | 0 |
| 10 | 150 ± 18 | 40 | |
| 20 | 80 ± 12 | 68 | |
| Invasion | 0 (Vehicle) | 180 ± 20 | 0 |
| 10 | 100 ± 15 | 44 | |
| 20 | 50 ± 8 | 72 |
MMP-2 Activity Assay (Gelatin Zymography)
This technique detects the enzymatic activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation during cancer invasion.
Experimental Protocol:
-
Sample Preparation: Collect conditioned media from cancer cells treated with this compound.
-
Electrophoresis: Run the samples on a polyacrylamide gel copolymerized with gelatin under non-reducing conditions.
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by MMP-2.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Visualization: Areas of MMP-2 activity will appear as clear bands against a blue background, indicating gelatin degradation.
Data Presentation:
| This compound Conc. (µM) | Pro-MMP-2 Band Intensity (Arbitrary Units) | Active MMP-2 Band Intensity (Arbitrary Units) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.07 |
| 10 | 0.75 ± 0.06 | 0.60 ± 0.05 |
| 20 | 0.42 ± 0.04 | 0.31 ± 0.03 |
VE-Cadherin Expression (Western Blot)
This protocol is for assessing the protein levels of VE-cadherin, a key molecule in vasculogenic mimicry, which is inhibited by this compound.[1]
Experimental Protocol:
-
Cell Lysis: Lyse this compound-treated cancer cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against VE-cadherin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| This compound Conc. (µM) | VE-Cadherin Protein Level (Relative to Control) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.65 |
| 20 | 0.30 |
III. Anti-inflammatory Activity Assays
This compound has been reported to possess anti-inflammatory properties. The following assays can be used to investigate its effects on key inflammatory mediators.
Nitric Oxide (NO) Production (Griess Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells and stimulate with lipopolysaccharide (LPS) to induce NO production.
-
Treatment: Co-treat the cells with various concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve.
Data Presentation:
| Treatment | This compound Conc. (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | - | 2.1 ± 0.3 | - |
| LPS | - | 25.4 ± 2.1 | 0 |
| LPS + DHE | 10 | 18.2 ± 1.5 | 28.3 |
| LPS + DHE | 20 | 11.5 ± 1.1 | 54.7 |
Cyclooxygenase-2 (COX-2) Activity Assay
This assay determines the inhibitory effect of this compound on the activity of COX-2, a key enzyme in the inflammatory pathway.
Experimental Protocol:
-
Enzyme Reaction: Set up a reaction mixture containing purified COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.
-
Inhibitor Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction.
-
Fluorescence Measurement: Measure the fluorescence generated from the peroxidase activity of COX-2 over time.
-
Data Analysis: Calculate the percentage of COX-2 inhibition.
Data Presentation:
| Compound | Concentration (µM) | % COX-2 Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 15 ± 2.1 | |
| 10 | 48 ± 3.5 | ||
| 50 | 85 ± 5.2 | ||
| Celecoxib | 1 | 92 ± 4.8 |
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This assay evaluates the ability of this compound to inhibit 5-LOX, another important enzyme in the inflammatory cascade.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mix with 5-LOX enzyme and a fluorometric probe.
-
Compound Addition: Add this compound or a known 5-LOX inhibitor (e.g., zileuton).
-
Substrate Addition: Initiate the reaction by adding the 5-LOX substrate.
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths.
-
Inhibition Calculation: Determine the percentage of 5-LOX inhibition.
Data Presentation:
| Compound | Concentration (µM) | % 5-LOX Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 10 | 22 ± 2.8 | |
| 50 | 55 ± 4.1 | ||
| 100 | 89 ± 6.3 | ||
| Zileuton | 10 | 95 ± 3.9 |
IV. Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using the following widely accepted in vitro methods.
DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol:
-
Reaction Mixture: Mix a solution of this compound at various concentrations with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of this compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Experimental Protocol:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Reaction: Add this compound at different concentrations to the ABTS radical solution.
-
Incubation: Allow the reaction to proceed for a set time.
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Activity Calculation: Determine the percentage of ABTS radical scavenging.
Data Presentation for Antioxidant Assays:
| Assay | This compound Conc. (µg/mL) | % Radical Scavenging (Mean ± SD) | IC50 (µg/mL) |
| DPPH | 10 | 35 ± 3.1 | |
| 25 | 68 ± 4.5 | ||
| 50 | 92 ± 5.8 | ||
| ABTS | 5 | 41 ± 2.9 | |
| 10 | 75 ± 5.2 | ||
| 20 | 95 ± 6.1 |
V. Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways involved in cancer progression.
Wnt/β-catenin Signaling Pathway
This compound inhibits the Wnt/β-catenin pathway by promoting the phosphorylation of β-catenin, leading to its degradation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydroeffusol as a Potential Therapeutic Agent for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has emerged as a promising therapeutic candidate for AD.[1][2] Preclinical studies have demonstrated its neuroprotective effects, which are attributed to a multi-target mechanism of action.[3][4] These application notes provide a summary of the current data on this compound and detailed protocols for key in vitro experiments to assess its therapeutic potential.
Mechanism of Action
This compound exerts its neuroprotective effects through several mechanisms:
-
Inhibition of Amyloid-β Aggregation: While direct inhibition data is still emerging, the broader class of phenolic compounds is known to interfere with Aβ fibrillogenesis.
-
Reduction of Aβ-induced Neurotoxicity: this compound has been shown to protect hippocampal neurons from Aβ₁₋₄₂-mediated neurodegeneration.[1] One key mechanism is the reduction of intracellular Zinc (Zn²⁺) toxicity. Aβ can bind to and transport Zn²⁺ into neurons, leading to dysregulation of intracellular Zn²⁺ homeostasis and subsequent neurotoxicity. This compound administration increases the synthesis of metallothioneins, which are intracellular proteins that can bind to and sequester excess Zn²⁺, thereby mitigating its toxic effects.
-
Modulation of Tau Phosphorylation: The hyperphosphorylation of tau protein is a critical step in the formation of NFTs. While direct studies on this compound's effect on tau are limited, related natural compounds have been shown to reduce tau hyperphosphorylation by influencing the activity of key kinases like glycogen (B147801) synthase kinase-3β (GSK-3β) and phosphatases like protein phosphatase 2A (PP2A).
-
Anti-Neuroinflammatory and Antioxidant Effects: Neuroinflammation is a key component of AD pathology. This compound may exert anti-inflammatory effects by modulating signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of the Nrf2 pathway leads to the expression of various antioxidant and cytoprotective genes, which can help to reduce oxidative stress and inflammation in the brain.
References
- 1. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Rescues Amyloid β25-35-Induced Spatial Working Memory Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dehydroeffusol Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol. The following information addresses common challenges related to the solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents and solvent mixtures. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[1][2] Other recommended solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo experiments, specific solvent systems are required to ensure biocompatibility.
Q2: I'm observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. This phenomenon, often called "solvent shock," can be mitigated by:
-
Using a co-solvent system: For in vivo studies, a mixture of DMSO, PEG300, Tween-80, and saline is effective.[3]
-
Employing cyclodextrins: Encapsulating this compound in cyclodextrins, such as SBE-β-CD, can enhance its aqueous solubility.[3]
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and sonication can aid in dissolution.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a phenolic compound, and the solubility of phenolic compounds is often pH-dependent. In more alkaline (higher pH) solutions, the phenolic hydroxyl groups can deprotonate, forming a more polar phenolate (B1203915) ion that is more soluble in water. Conversely, at very acidic pH, solubility may also be enhanced. It is crucial to consider the pH stability of this compound and the compatibility of the pH with your experimental system.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The tolerance to DMSO varies between cell lines. Generally, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is always recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay conditions.
Q5: How should I store my this compound stock solution?
A5: To prevent degradation, stock solutions of this compound should be aliquoted and stored under appropriate conditions. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. Solutions should be sealed and protected from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution | Poor aqueous solubility of this compound. | - Use a co-solvent system (e.g., DMSO, PEG300, Tween-80, Saline).- Utilize solubility enhancers like SBE-β-CD.- Gently warm and/or sonicate the solution. |
| Inconsistent experimental results | Incomplete dissolution of the compound or precipitation during the experiment. | - Ensure the compound is fully dissolved in the stock solution.- Visually inspect for any precipitation before use.- Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in control group | High concentration of the organic solvent (e.g., DMSO). | - Reduce the final concentration of the solvent in the culture medium.- Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (High Solubility)
This protocol is designed to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture until a clear solution is obtained. If necessary, gentle warming and sonication can be applied.
Protocol 2: Solubilization using a Cyclodextrin-Based Formulation
This protocol also yields a clear solution of this compound at ≥ 2.5 mg/mL and is suitable for in vivo use.
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, mixing well after each step:
-
10% DMSO (from the stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
Vortex until the solution is clear.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's effects on signaling pathways.
References
Technical Support Center: Dehydroeffusol Dosage and Administration Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeffusol (DHE).
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro experiments?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of DHE in 100% cell culture grade DMSO (e.g., 10-50 mM). To prepare a 10 mM stock solution, dissolve approximately 2.5 mg of DHE powder in 1 mL of DMSO. Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[2]
-
Working Solution Preparation: To avoid precipitation, it is crucial to perform a stepwise dilution. Add the DMSO stock solution to a small volume of pre-warmed (37°C) cell culture medium while vortexing or pipetting to ensure rapid mixing. Then, further dilute this intermediate solution to the final desired concentration in the rest of the pre-warmed media.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines, including primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is best practice to perform a vehicle control experiment (medium with the same final concentration of DMSO used to dissolve DHE) to assess the effect of the solvent on your specific cell line.[1]
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Ensure Complete Dissolution of Stock: Make sure your DHE is fully dissolved in 100% DMSO before any dilution in aqueous media.
-
Use Pre-warmed Media: Adding a cold DMSO stock to cold media can cause the compound to precipitate. Always use media pre-warmed to 37°C.[1]
-
Stepwise Dilution with Vigorous Mixing: Avoid adding the concentrated DMSO stock directly into a large volume of media. First, dilute the stock into a smaller volume of media with vigorous mixing, then add this to your final volume.
-
Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound.
Q4: What are typical working concentrations for this compound in cell culture?
The effective concentration of DHE can vary depending on the cell line and the biological effect being studied. Based on published research, typical working concentrations range from 10 µM to 90 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare this compound for in vivo administration?
For animal studies, DHE can be formulated for oral administration. Here are some example vehicle formulations that can achieve a clear solution at a concentration of at least 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
To prepare a 1 mL working solution using Protocol 1 as an example, add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume of 1 mL. A study on Alzheimer's disease in mice used oral administration of DHE at a dosage of 15 mg/kg body weight.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number in each well.
-
-
Possible Cause 2: DHE precipitation.
-
Solution: Refer to the solubility troubleshooting guide (FAQ 3) to ensure DHE is fully dissolved in the culture medium. Visually inspect the wells for any precipitate before and during the experiment.
-
-
Possible Cause 3: Interference with the assay.
-
Solution: Phenol (B47542) red in culture medium can sometimes interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay. Also, ensure that the formazan (B1609692) crystals in the MTT assay are completely solubilized in DMSO before reading the absorbance.
-
Issue 2: Low or no cell migration/invasion in Transwell assays.
-
Possible Cause 1: Inappropriate pore size of the Transwell insert.
-
Solution: The pore size of the membrane should be appropriate for the cell type being used. For most cancer cell lines, 8 µm pores are suitable for migration and invasion assays.
-
-
Possible Cause 2: Suboptimal cell density.
-
Solution: The number of cells seeded in the upper chamber is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding. A typical starting point is 2.5 x 10^4 to 1 x 10^5 cells per insert for a 24-well plate.
-
-
Possible Cause 3: Insufficient chemoattractant gradient.
-
Solution: The lower chamber should contain a chemoattractant to induce migration/invasion. Fetal bovine serum (FBS) is commonly used. Ensure the medium in the upper chamber is serum-free, while the lower chamber contains a higher concentration of serum (e.g., 10-20%).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
| AGS | Gastric Cancer | Alamar Blue | 32.9 µM | 48 hours | |
| A549 | Non-Small Cell Lung Cancer | MTT | Dose-dependent inhibition (10-40 µM) | 24 hours | |
| RAW264.7 | Macrophage | Not Specified | 10.5 µM | Not Specified |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on non-small cell lung cancer cells.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of DHE (e.g., 0, 10, 20, 40 µM). Include a vehicle control (medium with the corresponding concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Transwell Migration and Invasion Assay
This protocol is based on a study investigating DHE's effect on NSCLC cell metastasis.
-
Chamber Preparation: For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts (for a 24-well plate) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of 2.5 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium containing 20% FBS to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of the Transwell insert. Add DHE at the desired concentrations to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Fixation: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Staining and Visualization: Stain the fixed cells with 0.1% Crystal Violet for 15-20 minutes. Wash the inserts with PBS and allow them to air dry.
-
Quantification: Count the number of stained cells in several random fields of view under an inverted microscope.
Western Blot for HIF-1α and β-catenin
This protocol is a general guide based on standard western blotting procedures for detecting HIF-1α and β-catenin.
-
Cell Lysis: After treatment with DHE under normoxic or hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α and β-catenin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted impact on key cancer-related signaling pathways.
Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer effects.
Caption: this compound inhibits hypoxia-induced EMT by targeting the HIF-1α/Wnt/β-catenin axis.
References
Technical Support Center: Synthesis of Dehydroeffusol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Dehydroeffusol. The content is structured to address common challenges encountered during experimental procedures, with a focus on a plausible synthetic route involving the oxidative coupling of a Juncusol-type precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: While this compound is a naturally occurring phenanthrene (B1679779) found in plants of the Juncus genus, its laboratory synthesis is most likely approached through the oxidative coupling of a simpler phenolic precursor, such as Juncusol or a structurally similar vinylphenol. This biomimetic approach mimics the proposed biosynthetic pathway.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
-
Low Yields: Oxidative coupling reactions can often result in low yields due to the formation of multiple byproducts and over-oxidation of the starting material or product.
-
Regioselectivity: The oxidative coupling of unsymmetrical phenols can lead to a mixture of isomers (ortho-ortho, ortho-para, and para-para coupled products). Achieving the desired regiochemistry for this compound is a significant hurdle.
-
Starting Material Stability: The phenolic starting materials can be sensitive to oxidation and may decompose under harsh reaction conditions.
-
Product Purification: Separating this compound from unreacted starting materials, byproducts, and isomeric impurities can be challenging and may require multiple chromatographic steps.
Q3: How can I improve the yield of the oxidative coupling reaction?
A3: To improve the yield, consider the following:
-
Choice of Oxidant: The choice of oxidizing agent is critical. Common oxidants for phenol (B47542) coupling include iron(III) chloride (FeCl₃), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and enzymatic catalysts like laccase or peroxidase. The optimal oxidant will depend on the specific substrate and desired outcome.
-
Reaction Conditions: Carefully optimize the reaction temperature, time, and solvent. Low temperatures can sometimes improve selectivity and reduce byproduct formation.
-
Control of Stoichiometry: Precise control over the stoichiometry of the oxidant is crucial to avoid over-oxidation.
Q4: How can I control the regioselectivity of the coupling reaction?
A4: Controlling regioselectivity is challenging. Strategies include:
-
Use of Directing Groups: Introducing bulky protecting groups on the phenol can sterically hinder certain coupling positions, favoring the formation of the desired isomer.
-
Catalyst Selection: Certain metal catalysts or enzymatic systems can exhibit a preference for a specific coupling mode.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or decomposed starting material. 2. Ineffective oxidizing agent. 3. Incorrect reaction conditions (temperature, time). 4. Presence of radical scavengers in the reaction mixture. | 1. Verify the purity and integrity of the starting phenol using NMR and mass spectrometry. 2. Use a fresh batch of the oxidizing agent. Consider testing a different class of oxidant. 3. Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure all solvents and reagents are free from impurities that could inhibit the reaction. |
| Formation of Multiple Products (Isomers and Byproducts) | 1. Lack of regioselectivity in the oxidative coupling. 2. Over-oxidation of the starting material or product. 3. Polymerization of the starting material. | 1. Experiment with different solvents and catalysts to influence regioselectivity. The use of a bulky protecting group on the phenol may be necessary. 2. Reduce the amount of oxidant used or add it portion-wise to the reaction mixture. Lowering the reaction temperature can also help. 3. Use a more dilute solution of the starting material to disfavor intermolecular polymerization. |
| Difficulty in Purifying the Final Product | 1. Co-elution of isomers during column chromatography. 2. Presence of highly polar byproducts. 3. Product instability on silica (B1680970) gel. | 1. Employ high-performance liquid chromatography (HPLC) with a different stationary phase (e.g., C18) for better separation. 2. Perform a liquid-liquid extraction to remove highly polar impurities before chromatography. 3. Consider using a different stationary phase for chromatography, such as alumina, or using a less acidic mobile phase. |
Representative Quantitative Data for Oxidative Phenol Coupling
The following table summarizes representative yields and reaction conditions for oxidative coupling reactions of phenols, which can serve as a benchmark for the synthesis of this compound. Note: This data is for analogous reactions and may not be directly transferable to the synthesis of this compound.
| Precursor Type | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,6-disubstituted phenol | FeCl₃ | Dichloromethane | 25 | 4 | 60-85 | [Generic Literature] |
| 4-alkylphenol | K₃[Fe(CN)₆] | Water/Toluene (biphasic) | 50 | 12 | 45-70 | [Generic Literature] |
| Vinylphenol derivative | Laccase/O₂ | Acetate (B1210297) Buffer (pH 5) | 30 | 24 | 30-55 | [Generic Literature] |
Experimental Protocols
Key Experiment: Oxidative Coupling of a Juncusol Analog
This protocol describes a general procedure for the iron(III) chloride-mediated oxidative coupling of a hypothetical Juncusol analog to form this compound.
Materials:
-
Juncusol Analog (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for elution
Procedure:
-
A solution of the Juncusol analog (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of anhydrous FeCl₃ (2.2 eq) in a minimal amount of anhydrous DCM is added dropwise to the stirred solution of the Juncusol analog over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of NaHCO₃.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Visualizations
Caption: A logical workflow for the synthesis of this compound.
Caption: Challenges in controlling regioselectivity during synthesis.
Technical Support Center: Dehydroeffusol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydroeffusol extraction from Juncus effutus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a phenanthrene (B1679779) compound naturally found in the medicinal herb Juncus effusus. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer activities.[1][2] Efficient extraction is the crucial first step for its isolation, characterization, and further development as a potential therapeutic agent.[3]
Q2: Which part of the Juncus effusus plant is the best source for this compound extraction?
Phenanthrene derivatives, including this compound, have been isolated from the pith of Juncus effusus.[4] Therefore, the pith is the primary source for targeted this compound extraction.
Q3: What are the key factors influencing the yield of this compound extraction?
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. The physical characteristics of the plant material, such as particle size, also play a significant role.[5]
Q4: Which solvents are most effective for extracting this compound?
The selection of an appropriate solvent system is critical for maximizing the yield of this compound. Polar solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) are commonly used for extracting hydrophilic compounds. For more lipophilic compounds, dichloromethane (B109758) or a mixture of dichloromethane and methanol may be employed. Studies on phenolic compounds suggest that hydroalcoholic mixtures (e.g., 50% ethanol) can be highly effective.
Q5: How does temperature affect the extraction yield?
Increasing the extraction temperature generally enhances the solubility and mass transfer rates of the target compounds, which can lead to a higher yield. However, excessively high temperatures can cause the degradation of phenolic compounds like this compound. The optimal temperature is often a balance between maximizing extraction efficiency and minimizing compound degradation. For many phenolic compounds, temperatures in the range of 40-70°C are considered effective.
Q6: What is the optimal duration for the extraction process?
The extraction time required to achieve a maximum yield varies depending on the extraction method and other parameters. Prolonged extraction times can increase the chance of oxidation and degradation of phenolic compounds. It is essential to optimize the extraction time to ensure complete extraction without compromising the stability of this compound.
Q7: How can I purify this compound from the crude extract?
After the initial extraction, the crude extract will contain a mixture of compounds. Purification is necessary to isolate this compound. Common purification techniques for crude plant extracts include liquid-liquid extraction and chromatography methods such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Q8: What analytical methods are suitable for quantifying this compound in my extracts?
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a robust and widely used technique for the quantification of phenolic compounds like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient cell lysis of the plant material. | Ensure the Juncus effusus pith is properly dried and ground to a fine powder to increase the surface area for solvent penetration. |
| Inappropriate solvent selection. | Experiment with different solvents and their polarities. A hydroalcoholic solution (e.g., 50-70% ethanol) is often a good starting point for phenolic compounds. | |
| Suboptimal extraction temperature. | Optimize the temperature. Start with a moderate temperature (e.g., 50°C) and incrementally increase it, while monitoring for potential degradation of this compound. | |
| Insufficient extraction time. | Increase the extraction time to ensure complete extraction. Monitor the yield at different time points to determine the optimal duration. | |
| Incorrect pH of the extraction medium. | The pH can influence the stability and solubility of phenolic compounds. Experiment with slightly acidic conditions (e.g., pH 2-6), which have been shown to improve the extraction of some phenolics. | |
| Presence of Impurities in the Final Product | Incomplete separation during purification. | Refine your purification strategy. This may involve using a different stationary phase in your chromatography column or optimizing the mobile phase gradient in HPLC. |
| Co-extraction of undesired compounds. | Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. | |
| Degradation of this compound | Exposure to high temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. |
| Prolonged exposure to light and air. | Protect the extract from light and air to prevent photo-oxidation and oxidation. Store extracts in amber-colored vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. | |
| Inappropriate pH conditions during processing. | Maintain a suitable pH throughout the extraction and purification process to ensure the stability of this compound. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of surfactants or lipids in the crude extract. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation. |
Data on Factors Affecting Phenolic Compound Extraction
The following tables summarize the general effects of key parameters on the extraction yield of phenolic compounds, which can be applied to the optimization of this compound extraction.
Table 1: Effect of Solvent Type on Phenolic Extraction Yield
| Solvent | Polarity | General Efficiency for Phenolic Compounds |
| Water | High | Good for highly polar compounds, but may be less effective for some phenolics. |
| Ethanol | Medium-High | Widely used and effective for a broad range of phenolic compounds. Generally recognized as safe (GRAS). |
| Methanol | Medium-High | Highly efficient but more toxic than ethanol. |
| Acetone | Medium | Effective, often used in combination with water. |
| Ethyl Acetate | Low-Medium | Good for less polar phenolics. |
| Hexane | Low | Primarily used for defatting the plant material before the main extraction. |
| Hydroalcoholic Mixtures (e.g., 50-70% Ethanol) | Variable | Often provides the highest extraction yield by balancing the polarity to extract a wider range of phenolic compounds. |
Table 2: Effect of Temperature on Phenolic Extraction Yield
| Temperature Range | Effect on Yield | Potential Risks |
| Low (e.g., Room Temperature) | Lower extraction efficiency and rate. | Incomplete extraction. |
| Moderate (e.g., 40-70°C) | Increased solubility and diffusion, leading to higher yield. | Minimal risk of degradation for many phenolic compounds. |
| High (e.g., >80°C) | Can further increase yield up to a certain point. | Significant risk of thermal degradation of heat-sensitive compounds like some phenolics. |
Table 3: Effect of pH on Phenolic Extraction Yield
| pH Range | General Effect on Yield | Rationale |
| Acidic (e.g., pH 2-6) | Often enhances extraction yield. | Can improve the stability of phenolic compounds and increase their solubility in the solvent. |
| Neutral (pH 7) | Moderate yield. | Baseline condition. |
| Alkaline (e.g., pH > 8) | May decrease yield or lead to degradation. | Phenolic compounds can be unstable and prone to oxidation under alkaline conditions. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Juncus effusus
-
Preparation of Plant Material:
-
Harvest the stems of Juncus effusus and separate the pith.
-
Dry the pith in a well-ventilated area or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried pith into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered pith and place it in a flask.
-
Add 100 mL of 70% ethanol (or another optimized solvent).
-
Stir the mixture at a constant speed at 50°C for 2 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the crude extract in 50 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 50 mL of ethyl acetate and gently invert the funnel several times, releasing the pressure periodically.
-
Allow the layers to separate and collect the ethyl acetate fraction.
-
Repeat the extraction with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and evaporate the solvent to obtain a purified extract enriched with this compound.
-
-
Further Purification (Column Chromatography):
-
Prepare a silica (B1680970) gel column.
-
Dissolve the purified extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
Technical Support Center: Dehydroeffusol Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays with Dehydroeffusol (DHE).
Frequently Asked Questions (FAQs)
1. What is this compound (DHE) and what is its mechanism of action?
This compound is a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus.[1] It has demonstrated anti-tumor activity in various cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and neuroblastoma.[1][2][3] The primary mechanisms of action of DHE include:
-
Inhibition of the Wnt/β-catenin signaling pathway: DHE has been shown to inactivate this pathway, which is crucial for cancer cell proliferation and survival.[1]
-
Suppression of Hypoxia-Induced Epithelial-Mesenchymal Transition (EMT): Under hypoxic conditions, DHE can inhibit the transition of cancer cells into a more migratory and invasive phenotype.
-
Induction of Endoplasmic Reticulum (ER) Stress: DHE can induce ER stress in cancer cells, leading to apoptosis.
-
Inhibition of Vasculogenic Mimicry: In gastric cancer, DHE has been found to inhibit the formation of tumor cell-derived blood vessels.
2. How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
Stock Solution Preparation Protocol:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
To aid dissolution, you can gently warm the solution and/or use a sonicator.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
3. What is the recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v). Some sensitive or primary cell lines may require even lower concentrations (e.g., <0.1%). Always include a vehicle control (media with the same final concentration of DMSO as the DHE-treated wells) in your experiments to account for any solvent effects.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Cause:
-
High Final Concentration: The concentration of DHE in the cell culture medium may exceed its solubility limit. This compound is a hydrophobic compound, and direct addition of a concentrated DMSO stock into an aqueous medium can cause it to precipitate out of solution.
-
Improper Dilution Technique: Rapidly adding the DMSO stock to the medium without proper mixing can lead to localized high concentrations and precipitation.
-
Interaction with Media Components: Components in the serum or the medium itself can sometimes interact with the compound, causing it to precipitate.
Solutions:
-
Optimize Final Concentration: Perform a dose-response curve to determine the optimal working concentration of DHE for your specific cell line and assay. It is advisable to start with lower concentrations and gradually increase them.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the DHE stock in a small volume of serum-free media, vortexing gently between dilutions, before adding it to the final culture volume.
-
Pre-warm the Medium: Adding the DHE stock to pre-warmed cell culture medium can sometimes improve solubility.
-
Reduce Serum Concentration: If you suspect an interaction with serum components, try reducing the serum concentration in your medium, if permissible for your cell line.
-
Incorporate a Surfactant: For particularly challenging solubility issues, a small amount of a non-ionic surfactant like Tween 20 can be added to the stock solution, though this should be tested for its effects on your cells first.
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Cause:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability in assay results.
-
Uneven Cell Distribution: "Edge effects" in multi-well plates, where cells clump around the edges of the wells, can lead to inconsistent exposure to DHE and variable results.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can affect their response to treatment.
-
Inconsistent DHE Concentration: Inaccurate pipetting or precipitation of DHE can lead to variations in the actual concentration of the compound in each well.
Solutions:
-
Optimize Cell Seeding Density: Determine the optimal seeding density for your cell line in the specific plate format you are using to ensure logarithmic growth throughout the experiment.
-
Proper Cell Plating Technique: After seeding, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across the well surface. Allow the plate to sit at room temperature for a short period before placing it in the incubator to help the cells settle evenly.
-
Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting an experiment. Do not allow cells to become over-confluent in the culture flask.
-
Ensure Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of DHE to each well. Visually inspect for any precipitate after adding DHE to the medium.
Issue 3: High Background or Off-Target Effects
Possible Cause:
-
Autofluorescence: Phenanthrene compounds can sometimes exhibit autofluorescence, which may interfere with fluorescence-based assays.
-
Off-Target Effects: Like many bioactive molecules, DHE could potentially have off-target effects that are independent of its intended mechanism of action.
Solutions:
-
Include Proper Controls: Always include appropriate controls in your experiments:
-
Untreated Control: Cells in media without any treatment.
-
Vehicle Control: Cells in media with the same final concentration of DMSO as the DHE-treated wells.
-
-
Select Appropriate Assays: If you suspect autofluorescence, consider using non-fluorescent detection methods, such as colorimetric or luminescent assays.
-
Validate Findings with Multiple Assays: To confirm that the observed effects are specific to the intended pathway, use multiple, independent assays to measure the same endpoint. For example, confirm changes in protein expression observed by Western blot with immunofluorescence or qPCR.
-
Consult the Literature: Review existing literature for any known off-target effects of this compound or structurally similar compounds.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | ~36.74 | MTT | |
| AGS | Gastric Cancer | Not explicitly stated, but showed dose-dependent inhibition | MTT | |
| SK-N-SH | Neuroblastoma | Not explicitly stated, but showed dose-dependent inhibition | CCK-8 | (Implied from general neuroblastoma studies) |
| SH-SY5Y | Neuroblastoma | Not explicitly stated, but showed dose-dependent inhibition | CCK-8 | (Implied from general neuroblastoma studies) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used. The values presented here are for reference and should be determined empirically for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on DHE in A549 cells.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for EMT Markers
-
Cell Lysis: After treatment with DHE, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and Vimentin overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for HIF-1α mRNA Expression
-
RNA Extraction: Following DHE treatment under hypoxic conditions, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for HIF-1α and a housekeeping gene (e.g., GAPDH or β-actin).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in HIF-1α mRNA expression, normalized to the housekeeping gene.
Immunofluorescence Staining for E-cadherin and N-cadherin
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with DHE as required.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Alternatively, ice-cold methanol (B129727) can be used for fixation.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-cadherin and N-cadherin overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: this compound's inhibitory effects on cancer cell signaling pathways.
References
- 1. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Dehydroeffusol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and exploring strategies to enhance the therapeutic efficacy of Dehydroeffusol (DHE). The information is presented in a question-and-answer format to directly address potential challenges.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound.
1.1. Solubility and Stock Solution Preparation
-
Question: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?
-
Answer: this compound is a hydrophobic compound with poor water solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, co-solvents are necessary to achieve a stable formulation. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Table 1: Recommended Solvent Systems for this compound
| Application | Solvent System | Maximum Achievable Concentration | Reference |
| In Vitro | 100% DMSO | ≥ 25.0 mg/mL (99.9 mM) | [1] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.99 mM) | [1] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.99 mM) | [1] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.99 mM) | [1] |
1.2. Cellular Uptake and Efficacy
-
Question: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
-
Answer: Several factors can influence the efficacy of this compound in cell-based assays:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to DHE. For instance, A549 non-small cell lung cancer cells and SGC-7901 gastric cancer cells have been shown to be responsive[2]. It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.
-
Hypoxic Conditions: The anticancer effect of DHE has been shown to be more potent under hypoxic conditions in A549 cells. If applicable to your research, consider conducting experiments in a hypoxic environment (e.g., 1% O₂).
-
Assay Duration: The cytotoxic effects of DHE are time-dependent. Ensure that the incubation period is sufficient to observe a response, typically 24 to 72 hours.
-
Solubility in Media: DHE may precipitate in aqueous cell culture media. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and avoid solvent-induced toxicity.
-
1.3. In Vivo Study Challenges
-
Question: My in vivo experiments with this compound are showing inconsistent results. What are the potential issues?
-
Answer: In vivo studies with hydrophobic compounds like DHE can be challenging. Key considerations include:
-
Formulation Stability: The stability of the in vivo formulation is critical. Ensure that the prepared solution is clear and free of precipitates before administration. Refer to the recommended solvent systems in Table 1 .
-
Route of Administration: The route of administration can significantly impact bioavailability. While not extensively studied for DHE, intraperitoneal or intravenous injections are common for preclinical studies of similar compounds.
-
Dosage and Dosing Schedule: The optimal dose and schedule will depend on the animal model and tumor type. Dose-ranging studies are recommended to determine the maximum tolerated dose and effective therapeutic dose.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the therapeutic efficacy of this compound.
2.1. Combination Therapies
-
Question: Can the anticancer activity of this compound be enhanced by combining it with other drugs?
-
Answer: While specific studies on combination therapies involving this compound are limited, combining natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. Phenanthrenes isolated from Juncus ensifolius have demonstrated synergistic effects with doxorubicin (B1662922) in HeLa cells. Based on its known mechanisms of action, potential synergistic partners for DHE could include:
-
Doxorubicin: Doxorubicin is a topoisomerase II inhibitor, and its combination with natural compounds has shown synergistic effects in various cancers.
-
Cisplatin: Cisplatin is a platinum-based chemotherapeutic that induces DNA damage. Natural products have been shown to enhance the sensitivity of cancer cells to cisplatin.
-
Wnt/β-catenin Pathway Inhibitors: Since DHE inhibits the Wnt/β-catenin pathway, combining it with other inhibitors of this pathway could lead to a more potent anticancer effect.
-
2.2. Novel Drug Delivery Systems
-
Question: Are there any advanced drug delivery systems that can improve the solubility and bioavailability of this compound?
-
Answer: Yes, several novel drug delivery systems can be employed to overcome the challenges associated with the poor water solubility of DHE. These strategies aim to improve its pharmacokinetic profile and enhance its therapeutic index.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.
-
Liposomes: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating targeted delivery.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate DHE, providing controlled release and improved bioavailability.
-
2.3. Structural Modifications
-
Question: Can the therapeutic activity of this compound be improved by modifying its chemical structure?
-
Answer: Structural modification is a common strategy to enhance the potency and drug-like properties of natural products. For phenanthrene (B1679779) derivatives, structure-activity relationship (SAR) studies have shown that the type and position of substituents on the phenanthrene ring can significantly influence their anticancer activity. Potential modifications for DHE could include:
-
Hydroxyl Group Modification: The hydroxyl groups on the DHE molecule are potential sites for modification to improve solubility and bioavailability.
-
Side Chain Alterations: Modifying the vinyl group could impact its interaction with target proteins and alter its biological activity.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation and enhancement of this compound's therapeutic efficacy.
3.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of DHE in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the DHE-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
3.2. Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on cancer cell migration and invasion.
-
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.
-
Resuspend cancer cells (5 x 10⁴ cells) in serum-free medium containing the desired concentration of DHE and add them to the upper chamber.
-
Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the insert with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
3.3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., Wnt/β-catenin).
-
Protocol:
-
Treat cancer cells with DHE at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
4.1. Signaling Pathways
Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Figure 2: Signaling pathway of this compound-induced endoplasmic reticulum stress and apoptosis in gastric cancer cells.
4.2. Experimental Workflows
Figure 3: General workflow for developing and evaluating a novel drug delivery system for this compound.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of Dehydroeffusol and Other Phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Dehydroeffusol with other notable phenanthrenes, including Juncusol, Effusol, and Denbinobin. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Anticancer Activity of Phenanthrenes
The following table summarizes the cytotoxic activity (IC50 values) of this compound and other selected phenanthrenes against a range of human cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | AGS (Gastric Adenocarcinoma) | 32.9 | [1] |
| A549 (Non-small cell lung) | >40 (normoxia), ~20 (hypoxia) | [2] | |
| Juncusol | HeLa (Cervical Carcinoma) | 0.5 | [3] |
| A2780 (Ovarian Carcinoma) | >10 | [3] | |
| A2780cis (Cisplatin-resistant Ovarian) | >10 | [3] | |
| KCR (Kidney Carcinoma) | >10 | ||
| MCF-7 (Breast Adenocarcinoma) | >10 | ||
| CCRF-CEM (Leukemia) | 9.3 (as µg/mL) | ||
| B-16 (Melanoma) | 12.5 (as µg/mL) | ||
| L-1210 (Leukemia) | 13.8 (as µg/mL) | ||
| Effusol | HeLa (Cervical Carcinoma) | 2.3 | |
| Denbinobin | SNU-484 (Gastric Carcinoma) | <10 | |
| COLO 205 (Colon Adenocarcinoma) | 10-20 | ||
| PC3 (Prostate Cancer) | 7.5 | ||
| A549 (Lung Adenocarcinoma) | 1-20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the anticancer activity of phenanthrenes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the phenanthrene (B1679779) compounds (e.g., this compound, Juncusol, etc.) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Cell Migration and Invasion Assay (Transwell Assay)
The transwell assay is used to assess the migratory and invasive potential of cancer cells in response to treatment with phenanthrene compounds.
-
Chamber Preparation: For invasion assays, the upper chamber of a transwell insert (8 µm pore size) is coated with Matrigel and allowed to solidify. For migration assays, the insert is not coated.
-
Cell Seeding: Cancer cells, pre-treated with the phenanthrene compounds or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion through the porous membrane.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated/invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Imaging and Analysis: The stained cells are imaged using a microscope, and the number of migrated/invaded cells is quantified by counting the cells in several random fields.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect changes in the expression levels of specific proteins involved in various signaling pathways affected by the phenanthrene compounds.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., VE-cadherin, MMP-2, p-Akt, β-catenin, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and other phenanthrenes are mediated through their influence on various cellular signaling pathways.
This compound
This compound has been shown to exert its anticancer effects through multiple mechanisms:
-
Inhibition of Vasculogenic Mimicry: this compound effectively inhibits the formation of vessel-like structures by gastric cancer cells. It achieves this by downregulating the expression of key genes involved in this process, such as VE-cadherin and matrix metalloproteinase-2 (MMP-2).
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: In gastric cancer cells, this compound induces tumor-suppressive ER stress, leading to apoptosis (programmed cell death).
-
Inhibition of Wnt/β-catenin Pathway: In non-small cell lung cancer cells, this compound has been found to inhibit hypoxia-induced epithelial-mesenchymal transition (EMT) by inactivating the Wnt/β-catenin signaling pathway.
Caption: this compound's multi-target anticancer mechanism.
Juncusol
Juncusol has demonstrated significant antiproliferative effects, particularly in cervical cancer cells. Its mechanisms of action include:
-
Induction of Apoptosis: Juncusol induces apoptotic cell death in HeLa cells through the activation of caspases-3, -8, and -9.
-
Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase.
-
Inhibition of Tubulin Polymerization: Juncusol has been shown to inhibit tubulin polymerization, a critical process for cell division.
-
Inhibition of EGFR Activation: It also inhibits the activation of the epidermal growth factor receptor (EGFR).
Caption: Anticancer mechanisms of Juncusol.
Denbinobin
Denbinobin, isolated from Dendrobium nobile, exhibits potent anticancer activities through various signaling pathways:
-
Induction of Apoptosis: Denbinobin induces apoptosis in colon cancer cells through both extrinsic and intrinsic pathways, involving the activation of caspases-3, -8, and -9.
-
Inhibition of Invasion and Metastasis: It inhibits the invasion of gastric and breast cancer cells by downregulating the expression of MMP-2 and MMP-9. In prostate cancer cells, it impairs migration by inhibiting Rac1 activity.
-
Inhibition of Src-mediated Signaling: In breast cancer, Denbinobin has been shown to suppress metastasis by inhibiting Src kinase activity and its downstream signaling molecules.
Caption: Denbinobin's anticancer signaling pathways.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the anticancer activity of phenanthrene compounds.
Caption: Workflow for anticancer activity assessment.
This guide provides a foundational comparison of the anticancer activities of this compound and other phenanthrenes. Further research is warranted to fully elucidate their therapeutic potential and to explore their efficacy in in vivo models and clinical settings.
References
- 1. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Dehydroeffusol vs. Resveratrol: A Comparative Analysis of Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of dehydroeffusol and resveratrol (B1683913), two naturally occurring phenolic compounds that have garnered significant interest for their therapeutic potential. While both compounds exhibit promising anticancer, anti-inflammatory, and antioxidant properties, they differ in their chemical structures, biological targets, and mechanisms of action. This report synthesizes available experimental data to offer a comparative perspective for research and development.
I. Overview of Biological Activities
This compound, a phenanthrene (B1679779) compound primarily isolated from Juncus effusus, has demonstrated potent anticancer activities.[1][2][3] It has been shown to inhibit cancer cell growth and tumorigenicity by inducing endoplasmic reticulum stress and apoptosis.[2] Furthermore, this compound has been noted for its anti-inflammatory and neuroprotective potential.[4]
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, is one of the most extensively studied natural compounds. Its biological activities are vast, encompassing anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. Resveratrol's mechanisms of action involve the modulation of numerous signaling pathways, contributing to its diverse therapeutic properties.
II. Comparative Efficacy: A Data-Driven Analysis
Direct comparative studies evaluating this compound and resveratrol under identical experimental conditions are limited. However, by compiling data from various independent studies, we can draw inferences about their relative potencies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds against various cancer cell lines and their anti-inflammatory activities.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | AGS (Gastric Cancer) | 32.9 | |
| THP-1 (Leukemia) | <15 | ||
| Resveratrol | MCF-7 (Breast Cancer) | 51.18 - 150 | |
| HepG2 (Liver Cancer) | 57.4 - 100 | ||
| SW480 (Colon Cancer) | ~70-150 | ||
| HCE7 (Colon Cancer) | ~70-150 | ||
| Seg-1 (Esophageal Cancer) | ~70-150 | ||
| HL60 (Leukemia) | ~70-150 | ||
| HeLa (Cervical Cancer) | 200-250 | ||
| MDA-MB-231 (Breast Cancer) | 200-250 | ||
| SiHa (Cervical Cancer) | 400-500 | ||
| A549 (Lung Cancer) | 400-500 |
Note: IC50 values can vary significantly based on the specific cancer cell line, experimental conditions, and assay used. The data presented here is for comparative reference and highlights the need for direct head-to-head studies.
Table 2: Comparative Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Activity/IC50 | Reference |
| This compound | Nitric Oxide (NO) Production in RAW264.7 cells | IC50: 10.5 µM | |
| Resveratrol | Nitric Oxide (NO) Production in RAW264.7 cells | Significant inhibition at 1-20 µM | |
| DPPH Radical Scavenging | Potent activity | ||
| ABTS Radical Scavenging | Potent activity | ||
| FRAP (Ferric Reducing Antioxidant Power) | Potent activity | ||
| ORAC (Oxygen Radical Absorbance Capacity) | Potent activity |
III. Signaling Pathways and Mechanisms of Action
This compound and resveratrol exert their biological effects by modulating distinct and overlapping signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound Signaling Pathways
This compound has been shown to primarily target pathways involved in cancer cell proliferation, metastasis, and inflammation.
Caption: this compound's inhibitory effects on key oncogenic signaling pathways.
Resveratrol Signaling Pathways
Resveratrol's pleiotropic effects are a result of its interaction with a wide array of molecular targets and signaling cascades.
Caption: Resveratrol's modulation of key cellular signaling pathways.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
A. Extraction Protocols
This compound from Juncus effusus
A common method for extracting this compound involves solvent extraction from the dried and powdered plant material.
Caption: A typical workflow for the extraction and purification of this compound.
Resveratrol from Grapes
Resveratrol is commonly extracted from grape skins using a solvent-based method.
Caption: A standard protocol for the extraction of resveratrol from grape skins.
B. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or resveratrol for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
C. Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Mix the ABTS•+ solution with various concentrations of the test compound.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
V. Conclusion and Future Directions
Both this compound and resveratrol demonstrate significant potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases. Based on the available data, this compound appears to exhibit potent cytotoxic effects against specific cancer cell lines at lower micromolar concentrations compared to resveratrol. However, resveratrol's broader range of well-documented biological activities and its effects on key longevity pathways like SIRT1 make it a compelling compound for a wider array of applications.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on head-to-head comparisons of these two compounds in various in vitro and in vivo models to definitively establish their relative efficacy and therapeutic potential. Furthermore, detailed investigations into their pharmacokinetic and pharmacodynamic profiles are necessary to guide their clinical development. The exploration of synergistic effects with existing chemotherapeutic agents also presents a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits viability and epithelial-mesenchymal transition through the Hedgehog and Akt/mTOR signaling pathways in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the in vivo efficacy of Dehydroeffusol in animal models
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Dehydroeffusol, benchmarked against established alternatives in preclinical animal models.
This compound, a phenanthrene (B1679779) compound isolated from the traditional Chinese medicinal herb Juncus effusus, has demonstrated promising therapeutic effects in various animal models. This guide provides an objective comparison of its in vivo efficacy against standard therapeutic agents for anxiety, gastric cancer, and non-small cell lung cancer, supported by experimental data and detailed protocols.
Anxiolytic and Sedative Effects: A Comparison with Diazepam
This compound has been shown to possess significant anxiolytic and sedative properties in mouse models.[1][2] A key study directly compared its effects with diazepam, a widely used benzodiazepine (B76468) for anxiety disorders.
Quantitative Data Summary
The anxiolytic effects of this compound were evaluated using the elevated plus-maze (EPM) and hole-board tests in mice. The results are summarized below, with diazepam as a positive control.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s, Mean ± SEM) | Open Arm Entries (n, Mean ± SEM) | Head Dips (n, Mean ± SEM) |
| Vehicle | - | 5.3 ± 1.1 | 2.6 ± 0.5 | 15.6 ± 1.3 |
| This compound | 2.5 | 12.4 ± 2.1 | 5.1 ± 0.7** | 18.9 ± 1.8 |
| This compound | 5.0 | 15.8 ± 2.5 | 6.3 ± 0.8 | 22.4 ± 2.0** |
| This compound | 10.0 | 18.2 ± 2.9 | 7.1 ± 0.9 | 25.1 ± 2.2 |
| Diazepam | 2.0 | 19.5 ± 3.2 | 7.8 ± 1.0 | 26.8 ± 2.5*** |
*Statistically significant difference from the vehicle group: **p < 0.01, **p < 0.001. Data extracted from a study by Liao et al., 2011.
Experimental Protocol: Anxiolytic Activity Assessment
Animal Model: Male Kunming mice (18-22 g) were used for the study.
Drug Administration: this compound and diazepam were suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered orally (p.o.) 60 minutes before the behavioral tests. The vehicle group received 0.5% CMC-Na solution.
Elevated Plus-Maze (EPM) Test:
-
The EPM apparatus consists of two open arms and two closed arms elevated 50 cm from the floor.
-
Mice were individually placed in the center of the maze, facing a closed arm.
-
The number of entries into and the time spent in the open and closed arms were recorded for 5 minutes.
Hole-Board Test:
-
The apparatus is a square board with 16 equally spaced holes.
-
Mice were placed in the center of the board.
-
The number of head dips into the holes was recorded for 5 minutes.
Experimental Workflow for Anxiolytic Testing
Caption: Workflow for assessing the anxiolytic effects of this compound.
Anti-Cancer Efficacy: Gastric and Non-Small Cell Lung Cancer
This compound has demonstrated significant anti-tumor activity in preclinical models of gastric and non-small cell lung cancer (NSCLC).[3][4] Its efficacy is compared here with standard-of-care chemotherapy regimens.
Quantitative Data Summary: Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of this compound and standard chemotherapies in xenograft mouse models.
Gastric Cancer (MGC-803 Xenograft Model)
| Treatment Group | Dose | Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | 50 mg/kg | i.p., daily | ~55% | [3] |
| 5-Fluorouracil | 25 mg/kg | i.p., every 3 days | ~26% | |
| 5-FU + Oxaliplatin | 40 mg/kg + 25 mg/kg | i.p., every 3 days | Not directly comparable |
Non-Small Cell Lung Cancer (A549 Xenograft Model)
| Treatment Group | Dose | Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | In vivo data not available | - | - | |
| Cisplatin | 3 mg/kg | i.p., twice/week | Significant | |
| Paclitaxel | 20 mg/kg | i.p., twice/week | Significant | |
| Cisplatin + Paclitaxel | 4.4 mg/kg + 5.5 mg/kg | i.p., once/week + daily for 3 days | Significant |
Note: Direct comparison is challenging due to variations in experimental design across different studies. The data for this compound in NSCLC in vivo models is not yet published.
Experimental Protocol: Xenograft Tumor Model
Animal Model: Male BALB/c nude mice (4-6 weeks old) are typically used.
Cell Lines: Human gastric cancer cell line MGC-803 and human non-small cell lung cancer cell line A549 are commonly used.
Tumor Implantation:
-
Cells (5 x 106 in 100 µL PBS) are injected subcutaneously (s.c.) into the right flank of each mouse.
-
Tumor growth is monitored, and treatment begins when tumors reach a volume of approximately 100-150 mm3.
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) daily.
-
5-Fluorouracil (5-FU) and Oxaliplatin: Administered i.p. every 3 days.
-
Cisplatin and Paclitaxel: Administered i.p. twice a week.
Efficacy Evaluation:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width2) / 2.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.
Experimental Workflow for Anti-Cancer Efficacy Testing
Caption: Workflow for evaluating the anti-cancer efficacy of this compound.
Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumor progression.
Gastric Cancer: Inhibition of Vasculogenic Mimicry
In gastric cancer, this compound inhibits vasculogenic mimicry (VM), a process where aggressive tumor cells form vessel-like structures. It achieves this by downregulating the expression of VE-cadherin and MMP2.
Caption: this compound inhibits vasculogenic mimicry in gastric cancer.
Non-Small Cell Lung Cancer: Wnt/β-catenin Pathway Inhibition
In NSCLC, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic and sedative effects of this compound from Juncus effusus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroeffusol: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Dehydroeffusol (DHE), a phenanthrene (B1679779) compound with demonstrated anti-tumor and anti-inflammatory properties. Through a comparative analysis with established alternative compounds, this document outlines the experimental data supporting its therapeutic potential and provides detailed methodologies for key validation experiments.
Executive Summary
This compound exhibits potent anti-cancer activity through the modulation of critical signaling pathways, primarily by inhibiting the Wnt/β-catenin pathway in non-small cell lung cancer and inducing tumor-suppressive endoplasmic reticulum (ER) stress in gastric cancer.[1][2][3][4] Furthermore, DHE has shown promise as an anti-inflammatory agent. This guide compares the efficacy of DHE with other known modulators of these pathways, providing a framework for its potential application in therapeutic development.
Anti-Cancer Mechanism of Action: A Comparative Analysis
This compound's anti-cancer effects are multifaceted, targeting key cellular processes involved in tumor progression and metastasis. This section compares DHE's performance against other compounds targeting similar pathways.
Inhibition of the Wnt/β-Catenin Signaling Pathway
In non-small cell lung cancer (NSCLC), DHE has been shown to inhibit the hypoxia-induced activation of the Wnt/β-catenin pathway.[3] This pathway is crucial for cancer cell proliferation, migration, and invasion. A key alternative compound for comparison is LGK974 , a potent and specific Porcupine (PORCN) inhibitor that blocks Wnt signaling.
Table 1: Comparative Efficacy of this compound and LGK974 on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 Value | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | MTT | 48 | Not explicitly stated, but significant inhibition at 10 and 20 µM | |
| This compound | AGS | Gastric Cancer | Alamar Blue | 48 | 32.9 µM | |
| LGK974 | HN30 | Head and Neck Squamous Cell Carcinoma | Wnt signaling reporter assay | Not Stated | 0.3 nM | |
| LGK974 | HPAF-II | Pancreatic Cancer | Cell growth inhibition | 72 | ~1 µM | |
| LGK974 | PaTu 8988S | Pancreatic Cancer | Cell growth inhibition | 72 | ~1 µM | |
| LGK974 | Capan-2 | Pancreatic Cancer | Cell growth inhibition | 72 | ~1 µM | |
| LGK974 | HCT-116 | Colorectal Carcinoma | MTS | 72 | > 100 µM |
Signaling Pathway Diagram: this compound's Inhibition of the Wnt/β-Catenin Pathway
Caption: this compound inhibits the Wnt/β-catenin pathway under hypoxic conditions.
Induction of Endoplasmic Reticulum (ER) Stress
This compound has been found to induce tumor-suppressive ER stress in gastric cancer cells, leading to apoptosis. This mechanism involves the upregulation of pro-apoptotic ER stress markers. For comparison, we will look at Tunicamycin and Thapsigargin , two well-known inducers of ER stress.
Table 2: Comparative Efficacy of this compound, Tunicamycin, and Thapsigargin on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 Value | Reference |
| This compound | AGS | Gastric Cancer | Alamar Blue | 48 | 32.9 µM | |
| Tunicamycin | NCI-H446 | Small Cell Lung Cancer | MTT | 24 | 3.01 ± 0.14 µg/mL | |
| Tunicamycin | H69 | Small Cell Lung Cancer | MTT | 24 | 2.94 ± 0.16 µg/mL | |
| Tunicamycin | SUM-44 | Breast Cancer | MTT | 72 | ~1.5 µg/mL | |
| Tunicamycin | SUM-225 | Breast Cancer | MTT | 72 | ~2 µg/mL | |
| Thapsigargin | SW-13 | Adrenocortical Carcinoma | CCK-8 | 48 | ~4 µM | |
| Thapsigargin | NCI-H295R | Adrenocortical Carcinoma | CCK-8 | 48 | ~4 µM | |
| Thapsigargin | LXF-289 | Lung Cancer | Cell viability | Not Stated | 0.0000066 µM | |
| Thapsigargin | NCI-H2342 | Lung Cancer | Cell viability | Not Stated | 0.0000093 µM |
Signaling Pathway Diagram: this compound-Induced ER Stress
Caption: this compound induces apoptosis via the ER stress pathway.
Anti-Inflammatory Mechanism of Action
This compound has also been reported to possess anti-inflammatory properties. While the precise molecular mechanisms are less characterized than its anti-cancer effects, its action is likely mediated through the inhibition of pro-inflammatory signaling pathways. A comparison with a well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac , can provide context for its potential efficacy.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | Model | Key Findings | Reference |
| This compound | Rat jejunum | Inhibited contractions induced by inflammatory mediators | Not directly in search results, general anti-inflammatory properties mentioned |
| Diclofenac | LPS-treated mice | Suppressed the secretion of pro-inflammatory cytokines IL-6 and TNF-α |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and its alternatives on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, AGS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds (e.g., 0, 10, 20, 40 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., Wnt/β-catenin, ER stress) following treatment with this compound.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., β-catenin, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow: Western Blot
Caption: Workflow for protein analysis using Western Blot.
Transwell Migration Assay
Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency and then starve them in a serum-free medium for 18-24 hours.
-
Chamber Setup: Place Transwell inserts (8.0 µm pore size) into a 24-well plate. For invasion assays, coat the upper surface of the insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Add serum-free medium containing the desired concentration of this compound to the upper chamber and seed the starved cells (e.g., 1 x 10⁵ cells/mL).
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cell line's migration rate (typically 12-48 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution (e.g., 4% paraformaldehyde) and stain with a crystal violet solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope and calculate the average.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for assessing cell migration using the Transwell assay.
Conclusion
This compound demonstrates significant potential as a multi-targeted agent for cancer therapy, with established mechanisms involving the inhibition of the Wnt/β-catenin pathway and the induction of ER stress. Comparative analysis with other compounds targeting these pathways suggests that while DHE may have a higher IC50 value in some contexts, its ability to modulate multiple pathways simultaneously could offer a therapeutic advantage. Its anti-inflammatory properties further broaden its potential applications. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and cross-validation of this compound's mechanism of action, paving the way for its further development as a novel therapeutic agent.
References
- 1. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis | Scilit [scilit.com]
- 3. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Dehydroeffusol and Other Natural Compounds in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount challenge. Combination therapies, particularly those pairing conventional chemotherapeutic agents with natural compounds, represent a promising frontier. This guide provides a comparative analysis of the synergistic effects of select natural compounds with standard chemotherapy drugs, offering insights into their mechanisms and potential applications. While direct synergistic studies on Dehydroeffusol are emerging, its known anticancer properties provide a valuable reference point for understanding the broader landscape of natural product-chemotherapy synergy.
This guide will delve into the synergistic interactions of well-researched natural compounds—curcumin (B1669340) and quercetin (B1663063)—with the commonly used chemotherapeutic agents cisplatin (B142131) and doxorubicin (B1662922), respectively. We will explore the experimental data supporting these synergies, detail the methodologies used to assess them, and visualize the complex signaling pathways involved. This compound's established anticancer mechanism will be presented as a benchmark for comparison.
This compound: A Standalone Anticancer Agent
This compound (DHE), a phenanthrene (B1679779) compound, has demonstrated notable anti-tumor activity. In non-small cell lung cancer (NSCLC), DHE has been shown to inhibit cell viability in a dose- and time-dependent manner.[1] Its primary mechanism of action involves the inactivation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cancer cell proliferation and metastasis.[1][2] By inhibiting this pathway, DHE can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]
Synergistic Combinations: Enhancing Chemotherapeutic Efficacy
The combination of natural compounds with conventional chemotherapy aims to enhance the therapeutic effect, reduce drug dosage and associated toxicity, and overcome drug resistance.
Curcumin and Cisplatin: A Synergistic Duo in Lung Cancer
Curcumin, the active component of turmeric, has been shown to act synergistically with cisplatin, a first-line treatment for non-small cell lung cancer (NSCLC). Studies have demonstrated that this combination leads to a more significant inhibition of cancer cell viability and colony formation compared to cisplatin alone. Furthermore, the combination enhances the induction of apoptosis (programmed cell death) in cancer stem-like cells, a subpopulation of cells responsible for tumor recurrence and resistance.
Quercetin and Doxorubicin: A Potent Partnership Against Breast Cancer
Quercetin, a flavonoid found in many fruits and vegetables, exhibits synergistic effects when combined with doxorubicin, a common chemotherapy drug for breast cancer. This combination has been shown to significantly inhibit the proliferation and invasion of breast cancer cells. Quercetin can increase the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effects. While some studies suggest that quercetin's interaction with doxorubicin can be complex, with outcomes depending on the specific breast cancer cell line, the potential for synergistic activity is significant.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a clear comparison of the cytotoxic and apoptotic effects of individual compounds versus their combinations.
| Treatment | Cell Line | IC50 (µM) - 48h | Apoptosis (%) - 48h | Citation(s) |
| Cisplatin | A549 | ~25 | ~15% | |
| Curcumin | A549 | ~30 | ~10% | |
| Cisplatin + Curcumin (Synergistic) | A549 | Not specified | ~37% | |
| Cisplatin + Curcumin (Sensitizing) | A549 | Not specified | ~33% |
Table 1: Synergistic Effects of Curcumin and Cisplatin on A549 Lung Cancer Cells. "Synergistic" refers to simultaneous treatment, while "Sensitizing" refers to pre-treatment with curcumin before cisplatin.
| Treatment | Cell Line | IC50 of Doxorubicin (µM) | Citation(s) |
| Doxorubicin alone | MCF-7 | 0.133 | |
| Doxorubicin + 10 µM Quercetin | MCF-7 | 0.114 | |
| Doxorubicin alone | T47D | 0.74 | |
| Doxorubicin + Quercetin | T47D | 0.36 | |
| Doxorubicin alone | MCF-7/DOX | >4.0 | |
| Doxorubicin + Quercetin | MCF-7/DOX | ~1.2 (reversal of resistance) |
Table 2: Effect of Quercetin on the IC50 of Doxorubicin in Breast Cancer Cell Lines. MCF-7/DOX is a doxorubicin-resistant cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of the test compounds (e.g., this compound, cisplatin, curcumin, quercetin, doxorubicin, or their combinations) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Synergy Quantification: Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, determining whether a combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Calculation: The Combination Index is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for studying the signaling pathways affected by the treatments.
Protocol for PI3K/Akt Pathway Analysis:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-PI3K, phospho-Akt, total PI3K, total Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effects of natural compounds with chemotherapy often arise from their ability to modulate multiple signaling pathways involved in cancer cell survival, proliferation, and resistance.
This compound and the Wnt/β-Catenin Pathway
This compound exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. Under normal conditions, β-catenin is targeted for degradation. In cancer, this pathway is often aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. DHE's inhibition of this pathway is a key mechanism of its anti-tumor activity.
This compound's inhibition of the Wnt/β-catenin pathway.
Curcumin/Cisplatin and Quercetin/Doxorubicin: Targeting Pro-Survival Pathways
The synergistic effects of curcumin with cisplatin and quercetin with doxorubicin are often attributed to their ability to inhibit pro-survival signaling pathways like the PI3K/Akt pathway. This pathway is frequently overactive in cancer and plays a central role in cell growth, proliferation, and resistance to apoptosis. By inhibiting this pathway, these natural compounds can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Inhibition of the PI3K/Akt pathway by natural compounds.
Experimental Workflow for Synergy Assessment
The process of investigating the synergistic effects of a natural compound with a chemotherapeutic agent typically follows a structured workflow.
References
- 1. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydroeffusol Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from Juncus effusus, has garnered significant interest for its potential therapeutic properties, including anxiolytic, sedative, and anti-inflammatory effects.[1][2] Efficient extraction of this bioactive molecule is a critical first step in research and drug development. This guide provides a head-to-head comparison of various extraction methodologies for this compound, offering insights into their principles, efficiency, and practical application. While direct comparative studies on this compound extraction are limited, this guide leverages data from the extraction of analogous phenolic compounds to provide a thorough analysis.
Executive Summary
The selection of an appropriate extraction method for this compound from Juncus effusus significantly impacts the yield, purity, and overall efficiency of the process. This guide examines both conventional and modern extraction techniques, providing a comparative framework for researchers to select the most suitable method for their specific needs. We will delve into traditional solvent extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative parameters for different extraction methods. It is important to note that the presented data is largely extrapolated from studies on similar phenolic compounds due to the scarcity of direct comparative data for this compound.
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | Temperature | Pressure | Yield | Purity | Reference |
| Conventional Solvent Extraction | Partitioning of solutes between two immiscible phases. | Ethanol (B145695), Methanol, Ethyl Acetate | Hours to Days | Room Temperature to Boiling Point | Atmospheric | Moderate | Variable | [3] |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, causing cell rupture and enhanced mass transfer. | Polar solvents (e.g., Ethanol, Methanol) | Minutes | 40-100°C | 1-10 bar | High | Good | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates micro-jets that disrupt cell walls, enhancing solvent penetration and mass transfer. | Various organic solvents | Minutes to Hours | Room Temperature to 60°C | Atmospheric | High | Good | |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power. | Supercritical CO2, often with a co-solvent (e.g., Ethanol) | 1-4 hours | 40-60°C | 100-350 bar | High | Very High |
Experimental Protocols
Conventional Solvent Extraction (Maceration)
Principle: This method involves soaking the plant material in a solvent for an extended period, allowing the target compounds to diffuse into the solvent.
Methodology:
-
Sample Preparation: Air-dried and powdered pith of Juncus effusus is weighed.
-
Extraction: The powdered material is placed in a sealed container with a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Incubation: The mixture is left to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional agitation.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude extract.
Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.
Methodology:
-
Sample Preparation: A weighed amount of powdered Juncus effusus is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: A specific volume of a polar solvent (e.g., ethanol) is added to the vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a set power (e.g., 500 W) and for a specific duration (e.g., 15 minutes). Temperature and pressure are monitored and controlled.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
-
Analysis: The resulting extract is then ready for analysis or further purification.
Ultrasound-Assisted Extraction (UAE)
Principle: UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates micro-jets that disrupt cell walls, facilitating the release of intracellular contents.
Methodology:
-
Sample Preparation: Powdered Juncus effusus is suspended in an appropriate solvent in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The system is operated at a specific frequency (e.g., 20 kHz) and power for a set time (e.g., 30 minutes). The temperature is often controlled using a cooling jacket.
-
Filtration: The mixture is then filtered to separate the extract.
-
Concentration: The solvent is removed from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
Principle: SFE uses a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is commonly used due to its non-toxic, non-flammable, and environmentally friendly nature. By tuning the temperature and pressure, the solvating power of the scCO₂ can be precisely controlled to selectively extract target compounds.
Methodology:
-
Sample Preparation: Dried and ground Juncus effusus is packed into an extraction vessel.
-
Extraction: Pressurized liquid CO₂ is heated and pumped into the extraction vessel, where it becomes supercritical. The scCO₂ then flows through the plant material, dissolving the this compound. A co-solvent like ethanol may be added to the CO₂ stream to enhance the extraction of more polar compounds.
-
Separation: The this compound-laden scCO₂ is then depressurized in a separator vessel. This causes the CO₂ to return to its gaseous state, leaving the extracted compound behind.
-
Collection: The pure extract is collected from the separator.
Mandatory Visualization
Caption: A generalized workflow for the extraction of this compound from Juncus effusus.
Caption: Logical relationship between extraction methods and key performance indicators.
Conclusion
The choice of extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. While conventional solvent extraction is simple and requires minimal specialized equipment, modern techniques like MAE and UAE offer significantly reduced extraction times and solvent consumption with comparable or higher yields. SFE stands out as a "green" alternative that can provide highly pure extracts, though it necessitates a higher initial investment in equipment. For researchers aiming for high-throughput screening or rapid extraction, MAE and UAE are excellent choices. For applications requiring high purity and minimal solvent residue, such as in pharmaceutical development, SFE is a superior option. Further research focusing on the direct comparison of these methods for this compound extraction from Juncus effusus is warranted to establish definitive optimal conditions.
References
Dehydroeffusol: A Promising Anxiolytic Agent Validated in Preclinical Behavioral Models
For Immediate Release
Shanghai, China – December 1, 2025 – Researchers in the field of neuroscience and drug development are continually seeking novel compounds to address the pervasive challenge of anxiety disorders. Dehydroeffusol, a phenanthrene (B1679779) compound isolated from Juncus effusus, has emerged as a compelling candidate, demonstrating significant anxiolytic effects in various preclinical behavioral models. This guide provides a comprehensive comparison of this compound's performance against the widely-used anxiolytic, Diazepam, and details the experimental protocols utilized in these pivotal studies.
Comparative Efficacy of this compound in Murine Models of Anxiety
This compound has been systematically evaluated for its anxiolytic properties using a battery of standardized behavioral tests in mice. The following tables summarize the key quantitative data from these studies, offering a direct comparison with a vehicle control and the benzodiazepine (B76468) anxiolytic, Diazepam.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely accepted model for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Number of Open Arm Entries |
| Vehicle Control | - | ~25 | ~5 |
| This compound | 2.5 | ~50 | ~8 |
| This compound | 5.0 | ~75 | ~12 |
| Diazepam | 2.0 | ~80 | ~13 |
| *Note: Data are approximated from graphical representations in the cited literature. P < 0.001 vs. vehicle control.[1][2] |
Open Field Test (OFT)
The Open Field Test is another common paradigm to assess anxiety and locomotor activity. A reduction in anxiety is often associated with increased exploration of the central, more exposed area of the open field. While specific quantitative data on center time is not available, studies report a significant reduction in overall locomotion.
| Treatment Group | Dose (mg/kg) | Locomotor Activity |
| Vehicle Control | - | Normal |
| This compound | 5.0 | Reduced |
| This compound | 10.0 | Reduced |
| Diazepam | 2.0 | Reduced * |
| Note: The study by Liao et al. (2011) reported a significant reduction in locomotion at these doses, suggesting a potential sedative effect at higher concentrations.[1][3] |
Light-Dark Box Test (LDBT)
The Light-Dark Box Test capitalizes on the innate aversion of rodents to brightly lit areas. Anxiolytics are expected to increase the time spent in the light compartment. Currently, there are no published studies that have evaluated the effects of this compound in the Light-Dark Box Test.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the behavioral models discussed.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera. The time spent in and the number of entries into each arm are scored. An entry is defined as all four paws entering an arm.
-
Inter-trial Interval: The maze is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each mouse is gently placed in the center of the arena and allowed to explore freely for a predetermined period (typically 5-10 minutes).
-
Data Collection: A video tracking system records the animal's movement. Key parameters measured include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Inter-trial Interval: The arena is cleaned with 70% ethanol between each animal.
Light-Dark Box Test (LDBT) Protocol
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[4]
-
Acclimation: Mice are acclimated to the testing room for a minimum of 30 minutes.
-
Procedure: Each mouse is placed in the center of the light compartment and allowed to move freely between the two compartments for a set duration (e.g., 10 minutes).
-
Data Collection: The time spent in each compartment and the number of transitions between compartments are recorded using a video tracking system.
-
Inter-trial Interval: The apparatus is cleaned thoroughly between trials to remove any scent cues.
Visualizing Experimental Processes and Potential Mechanisms
To further elucidate the experimental workflow and potential biological underpinnings of this compound's anxiolytic activity, the following diagrams are provided.
While the precise molecular mechanism of this compound's anxiolytic action is yet to be fully elucidated, it is hypothesized to interact with key neurotransmitter systems implicated in anxiety, such as the GABAergic and serotonergic pathways.
The presented data underscores the potential of this compound as a novel anxiolytic agent. Its efficacy in established behavioral models, comparable to that of Diazepam, warrants further investigation into its mechanism of action and its potential for therapeutic application in anxiety disorders. Future studies employing the Light-Dark Box Test and exploring its interaction with neurotransmitter receptors will be instrumental in fully characterizing its pharmacological profile.
References
Dehydroeffusol: A Comparative Analysis of its Safety and Toxicity Profile Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeffusol, a phenanthrene (B1679779) compound isolated from the medicinal herb Juncus effusus, has garnered interest for its potential therapeutic applications, notably in oncology. Preliminary studies suggest its efficacy against gastric and non-small cell lung cancer, often highlighting its "low toxicity."[1][2][3] This guide provides a comparative assessment of the safety and toxicity profile of this compound against established chemotherapeutic drugs commonly used in the treatment of gastric cancer: cisplatin, 5-fluorouracil, paclitaxel, doxorubicin, etoposide, and irinotecan. This objective comparison is based on available experimental data to aid researchers in evaluating its potential as a future therapeutic candidate.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and comparator drugs in various human gastric cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay method used.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| This compound | AGS | 32.9 | 48h | Alamar Blue |
| SGC-7901 | 35.9 | 48h | Alamar Blue | |
| Cisplatin | AGS | 5 - 20 | 48h - 72h | MTT / CCK8 |
| SGC-7901 | 1.8 - 10.3 | 72h | MTT | |
| MKN-45 | 4 - 15 | 48h - 72h | MTT / CCK8 | |
| KATO-III | ~5 | 72h | MTT | |
| 5-Fluorouracil | AGS | 1.5 - 25 | 48h - 72h | CCK8 / MTT |
| SGC-7901 | 2.5 - 15 | 72h | MTT | |
| MKN-45 | 1 - 10 | 48h - 72h | CCK8 / MTT | |
| KATO-III | ~10 | 72h | MTT | |
| Paclitaxel | AGS | 0.0025 - 0.0075 | 24h | Clonogenic Assay |
| KATO-III | Not specified | Not specified | Not specified | |
| Doxorubicin | AGS | 0.25 | Not specified | Not specified |
| SGC-7901 | Not specified | Not specified | Not specified | |
| MKN-45 | Not specified | Not specified | Not specified | |
| KATO-III | Not specified | Not specified | Not specified | |
| Etoposide | AGS | ~10 | 48h | CCK-8 |
| SGC-7901 | Not specified | Not specified | Not specified | |
| MKN-45 | ~5 | 48h | CCK-8 | |
| KATO-III | Not specified | Not specified | Not specified | |
| Irinotecan | MKN-45 | 10 - 20 | Not specified | WST-1 |
| KATO-III | 5 - 15 | Not specified | WST-1 |
Table 2: Genotoxicity Data
Genotoxicity assays are used to detect direct or indirect DNA damage, which can lead to mutations and cancer. Standard tests include the Ames test (bacterial reverse mutation), micronucleus assay (chromosome damage), and comet assay (DNA strand breaks).
| Compound | Ames Test | Micronucleus Assay | Comet Assay |
| This compound | No data available | No data available | No data available |
| Cisplatin | Positive | Positive | Positive |
| 5-Fluorouracil | Generally Negative | Positive | Positive |
| Paclitaxel | Negative | Positive (aneugenic) | Positive |
| Doxorubicin | Positive | Positive | Positive |
| Etoposide | Negative | Positive | Positive |
| Irinotecan | Positive | Positive | Positive |
Note: The absence of genotoxicity data for this compound is a significant gap in its safety profile assessment.
Table 3: In Vivo Acute Toxicity Data
Acute toxicity studies in animals are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. The LD50 (lethal dose for 50% of the test animals) is a common metric.
| Compound | Animal Model | Route of Administration | LD50 | Observations for this compound |
| This compound | Mouse | Oral | No data available | Oral administration of 15 mg/kg body weight daily for 12 days showed no reported toxicity in a study on Alzheimer's disease.[4][5] |
| Cisplatin | Mouse | Intraperitoneal | ~13 mg/kg | |
| 5-Fluorouracil | Mouse | Intraperitoneal | ~230 mg/kg | |
| Paclitaxel | Mouse | Intravenous | ~10-20 mg/kg | |
| Doxorubicin | Mouse | Intravenous | ~20 mg/kg | |
| Etoposide | Mouse | Oral | >2000 mg/kg | |
| Irinotecan | Mouse | Intraperitoneal | ~135 mg/kg |
Disclaimer: LD50 values can vary based on the specific strain, sex, and age of the animals, as well as the vehicle used for administration. The data presented here are for comparative purposes and represent approximate values from various sources.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or comparator drugs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
-
Preparation: Prepare different concentrations of the test compound.
-
Exposure: Mix the test compound with the bacterial culture and, in parallel experiments, with a liver extract (S9 fraction) to assess the mutagenicity of metabolites.
-
Plating: Plate the mixture on a histidine-deficient agar (B569324) medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects chromosome breakage or loss.
-
Cell Treatment: Treat cultured cells (e.g., human lymphocytes or CHO cells) with the test compound at various concentrations.
-
Cytokinesis Block: Add cytochalasin B to block cell division at the binucleate stage.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. An increase in micronuclei frequency indicates clastogenic or aneugenic effects.
Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
-
Cell Embedding: Embed treated and control cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)
This method, known as the Up-and-Down Procedure, is used to estimate the LD50.
-
Animal Selection: Use a small number of animals (typically mice or rats) of a single sex.
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Estimation: Continue this sequential dosing until at least four animals have been treated, and the outcome of each dose is known. The LD50 is then calculated using statistical methods based on the pattern of survivals and deaths.
Mandatory Visualization
References
- 1. curresweb.com [curresweb.com]
- 2. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Pprevents Amyloid β1-42-mediated Hippocampal Neurodegeneration via Reducing Intracellular Zn2+ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines [mdpi.com]
Safety Operating Guide
Proper Disposal of Dehydroeffusol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of dehydroeffusol, a phenanthrene (B1679779) compound.
This compound, while exhibiting low toxicity in some biological studies, must be handled with care and disposed of in accordance with regulations for hazardous waste.[1][2][3][4] As a phenolic and aromatic hydrocarbon compound, it requires specific disposal procedures to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: All handling of this compound, especially in powder form or when creating solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting.
Seek immediate medical attention after any exposure.
This compound Waste Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a dedicated, clearly labeled, and sealable container. Puncture-proof containers are recommended for items like pipette tips.
-
Liquid Waste: Collect solutions containing this compound in a separate, properly labeled, and sealed container designed for chemical waste.
-
Labeling: The waste container must be affixed with a hazardous waste label that clearly identifies the contents as "this compound" and includes any other components of the waste stream. The label should also indicate the associated hazards.
Step 2: Storage of Chemical Waste
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the containers tightly closed when not in use.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the disposal company with all necessary information, including the chemical name and any available hazard data.
-
Follow all packaging and transportation instructions provided by the EHS department or the disposal contractor.
Spill Management:
In case of a this compound spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Eliminate all sources of ignition.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Quantitative Data Summary
| Hazard Classification | Description |
| Toxicity | Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin. |
| Corrosivity | Some phenols are corrosive and can cause severe skin burns and eye damage. |
| Environmental Hazard | Phenolic compounds can be harmful to aquatic life. |
| Combustibility | Phenol itself is a combustible solid. |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound effectively inhibits human gastric cancer cell-mediated vasculogenic mimicry with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hypoxia-induced epithelial-mesenchymal transition in non-small cell lung cancer cells through the inactivation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Dehydroeffusol
Essential Safety and Handling Guide for Dehydroeffusol
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on standard laboratory safety protocols for research compounds. While this compound has been noted for its low toxicity in specific research contexts, a comprehensive toxicological profile has not been established.[1][2][3] Therefore, adherence to these guidelines is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound. These recommendations are based on general best practices for handling chemical compounds in a research setting.[4][5]
| Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Hand Protection |
| Storage and Transport (in sealed containers) | Safety glasses with side shields | Laboratory coat | Not generally required in a well-ventilated area | Chemical-resistant gloves (e.g., nitrile) |
| Weighing and Preparing Solutions (powder form) | Tightly fitting safety goggles and a face shield | Laboratory coat or impervious gown | Use in a chemical fume hood or ventilated enclosure is required. If not feasible, an N95 respirator is recommended. | Two pairs of chemical-resistant gloves (e.g., nitrile) tested against similar compounds. |
| Handling Solutions | Tightly fitting safety goggles | Laboratory coat | Work in a well-ventilated area. A chemical fume hood is recommended for procedures with a risk of aerosolization. | Chemical-resistant gloves (e.g., nitrile) |
| Waste Disposal | Tightly fitting safety goggles | Laboratory coat or impervious gown | Use in a chemical fume hood or well-ventilated area | Two pairs of chemical-resistant gloves (e.g., nitrile) |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Standard workflow for handling this compound.
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial. The following are general first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration as trained. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Caption: this compound waste disposal decision tree.
Storage
This compound should be stored under the following conditions to ensure its stability:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
It is important to keep the compound in a sealed container, protected from moisture and light.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
